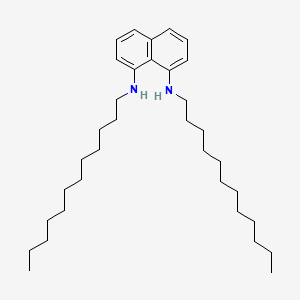
1,8-Naphthalenediamine, N,N'-didodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthalenediamine, N,N’-didodecyl- is a chemical compound that belongs to the class of organic compounds known as naphthalenediamines. These compounds are characterized by the presence of two amino groups attached to a naphthalene ring. The specific structure of 1,8-Naphthalenediamine, N,N’-didodecyl- includes long dodecyl chains attached to the nitrogen atoms, which can significantly influence its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, N,N’-didodecyl- typically involves the reaction of 1,8-naphthalenediamine with dodecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,8-Naphthalenediamine, N,N’-didodecyl- may involve large-scale batch or continuous processes. The use of efficient mixing and temperature control systems is crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities and obtain a high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthalenediamine, N,N’-didodecyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents, such as alkyl halides, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various alkylated derivatives.
Applications De Recherche Scientifique
1,8-Naphthalenediamine, N,N’-didodecyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Naphthalenediamine, N,N’-didodecyl- involves its interaction with various molecular targets and pathways. The long dodecyl chains can influence the compound’s solubility and membrane permeability, allowing it to interact with lipid bilayers and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthalenediamine: The parent compound without the dodecyl chains.
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups instead of dodecyl chains.
1,8-Diaminonaphthalene: Another similar compound with different substituents.
Uniqueness
1,8-Naphthalenediamine, N,N’-didodecyl- is unique due to the presence of long dodecyl chains, which can significantly alter its chemical properties and applications compared to other naphthalenediamine derivatives. These long chains can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments and interactions with lipid membranes.
Propriétés
Numéro CAS |
98296-14-1 |
|---|---|
Formule moléculaire |
C34H58N2 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
1-N,8-N-didodecylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C34H58N2/c1-3-5-7-9-11-13-15-17-19-21-29-35-32-27-23-25-31-26-24-28-33(34(31)32)36-30-22-20-18-16-14-12-10-8-6-4-2/h23-28,35-36H,3-22,29-30H2,1-2H3 |
Clé InChI |
GTDYIUNVXOVEFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



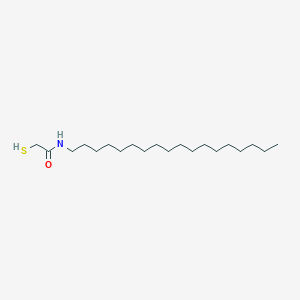

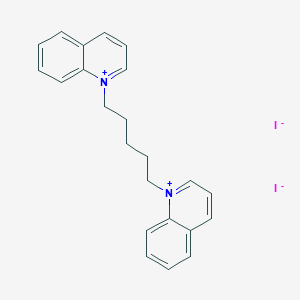
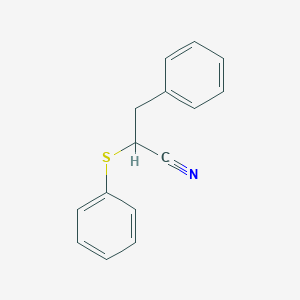




![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
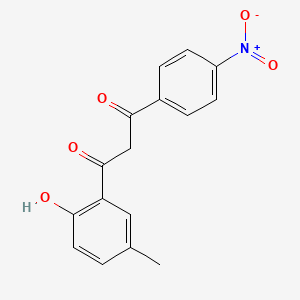
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

